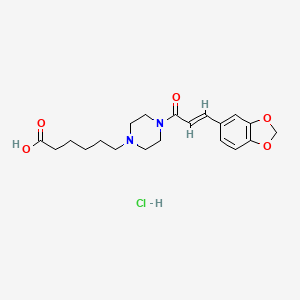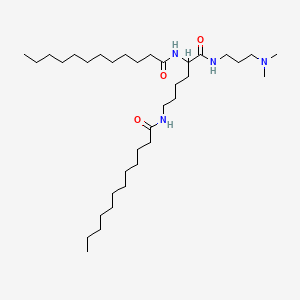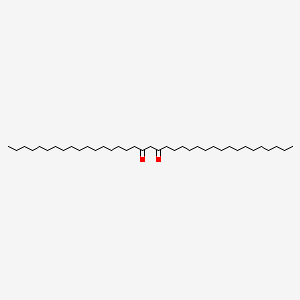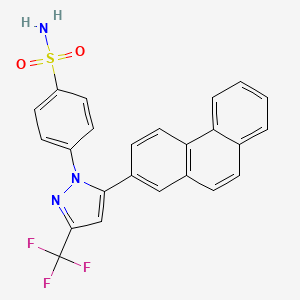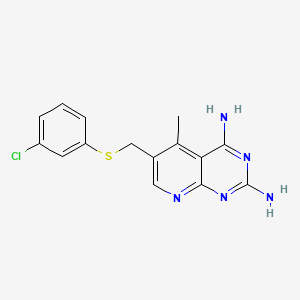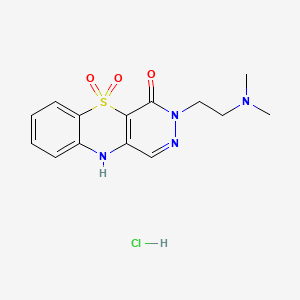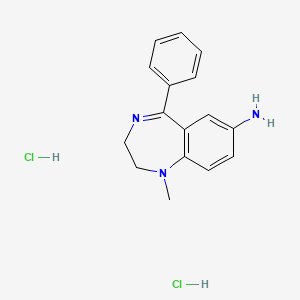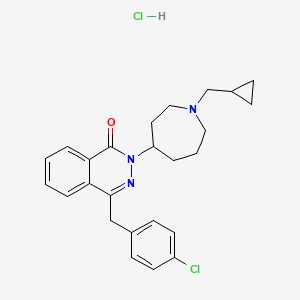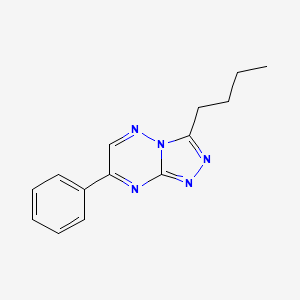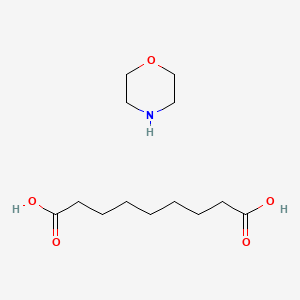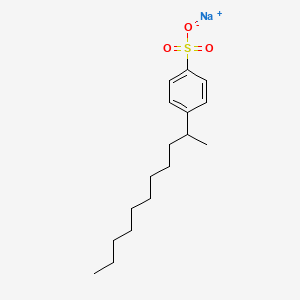
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the nitro group: Nitration of the benzimidazole core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.
Formation of the butynyl side chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Introduction of the diethylamino group: This step involves the alkylation of the amine with diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the thioether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the diethylamino group contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Naphthyloxy)-2-butyn-1-amine
- 4-(2-Methylphenoxy)-2-butyn-1-amine
- 4-(3-Methylphenoxy)-2-butyn-1-amine
- 4-(4-Methylphenoxy)-2-butyn-1-amine
- 4-Phenoxy-2-butyn-1-amine
Uniqueness
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112094-02-7 |
|---|---|
Fórmula molecular |
C23H31N5O2S |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
4-[2-[4-(diethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C23H31N5O2S/c1-5-25(6-2)15-9-10-17-27-22-14-13-20(28(29)30)19-21(22)24-23(27)31-18-12-11-16-26(7-3)8-4/h13-14,19H,5-8,15-18H2,1-4H3 |
Clave InChI |
LIVYTRKJOSUPNY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



